

# Spectroscopic Analysis of 3,5-Diaminobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Diaminobenzoic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **3,5-Diaminobenzoic acid** (DABA), a compound of interest in various research, scientific, and drug development applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of DABA, including data presentation, experimental protocols, and workflow visualizations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **3,5-Diaminobenzoic acid**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

## Data Presentation

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3,5-Diaminobenzoic acid**, typically recorded in deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ).

Table 1:  $^1\text{H}$  NMR Spectral Data for **3,5-Diaminobenzoic Acid** in DMSO- $\text{d}_6$

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~6.4	Triplet (t)	~1.9
H-2, H-6	~6.0	Doublet (d)	~1.9
-NH <sub>2</sub>	~4.8 (broad)	Singlet (s)	-
-COOH	~12.0 (broad)	Singlet (s)	-

Note: The chemical shifts of the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) protons are variable and can be affected by concentration, temperature, and residual water in the solvent.

Table 2: <sup>13</sup>C NMR Spectral Data for **3,5-Diaminobenzoic Acid** in DMSO-d<sub>6</sub>[\[1\]](#)[\[2\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O	~168
C-3, C-5	~150
C-1	~134
C-4	~105
C-2, C-6	~103

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

A general protocol for acquiring high-quality NMR spectra of **3,5-Diaminobenzoic acid** is as follows:

### 1.2.1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **3,5-Diaminobenzoic acid** and dissolve it in 0.6-0.7 mL of DMSO-d<sub>6</sub>. The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the <sup>1</sup>H NMR spectrum.

- **Transfer:** Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.
- **Filtration (Optional):** If any solid particles are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette to prevent issues with the magnetic field homogeneity (shimming).
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shift ( $\delta = 0.00$  ppm).

#### 1.2.2. Instrument Setup and Data Acquisition

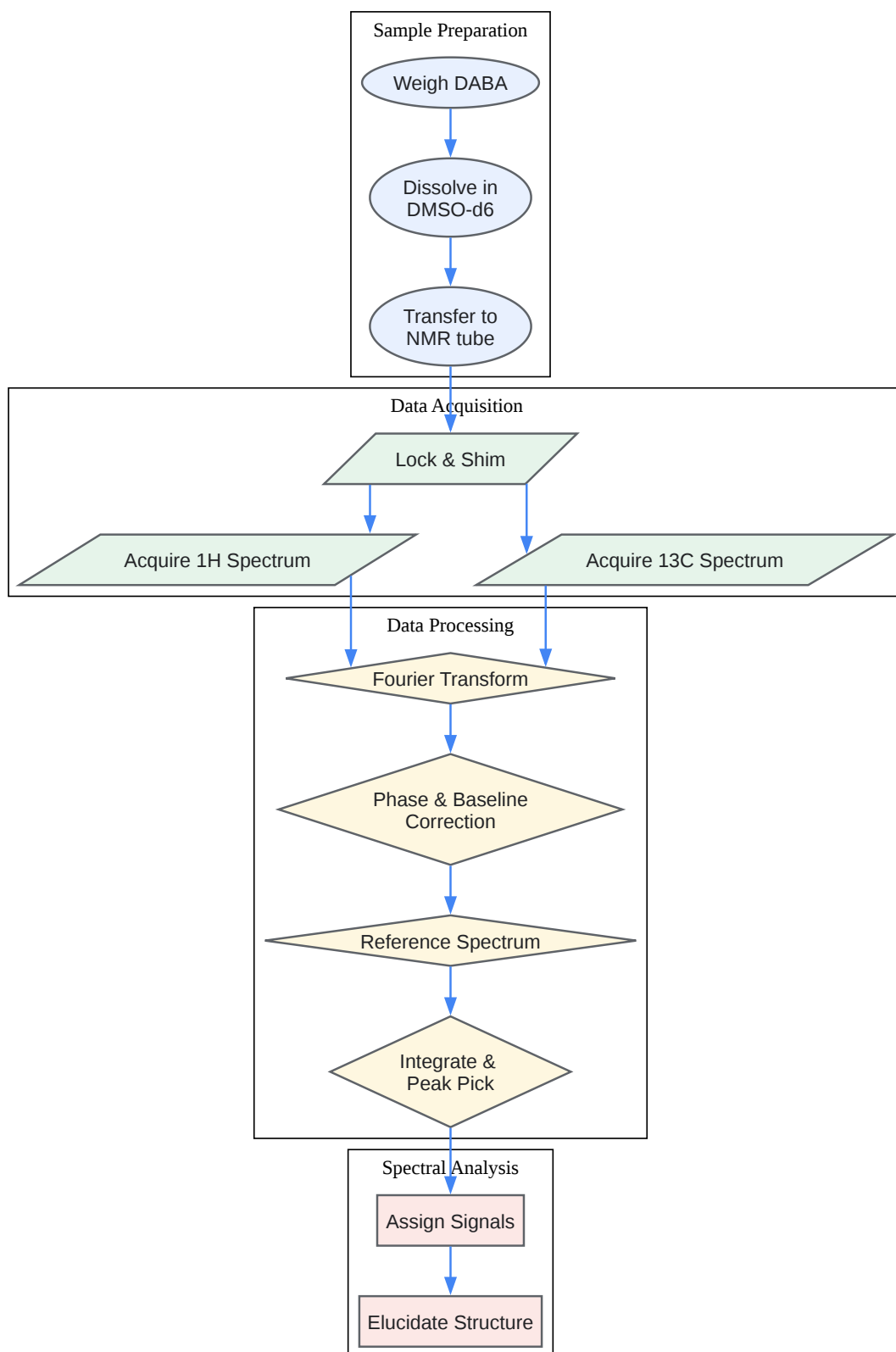
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
- **Locking and Shimming:** Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Sequence:** A standard single-pulse experiment is typically used.
  - **Spectral Width:** A range of -2 to 14 ppm is generally sufficient.
  - **Number of Scans:** 8 to 16 scans are usually adequate for a sample of this concentration.
  - **Relaxation Delay:** A delay of 1-2 seconds between pulses is recommended.
- **$^{13}\text{C}$  NMR Acquisition Parameters:**
  - **Pulse Sequence:** A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
  - **Spectral Width:** A range of 0 to 200 ppm is appropriate.
  - **Number of Scans:** Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

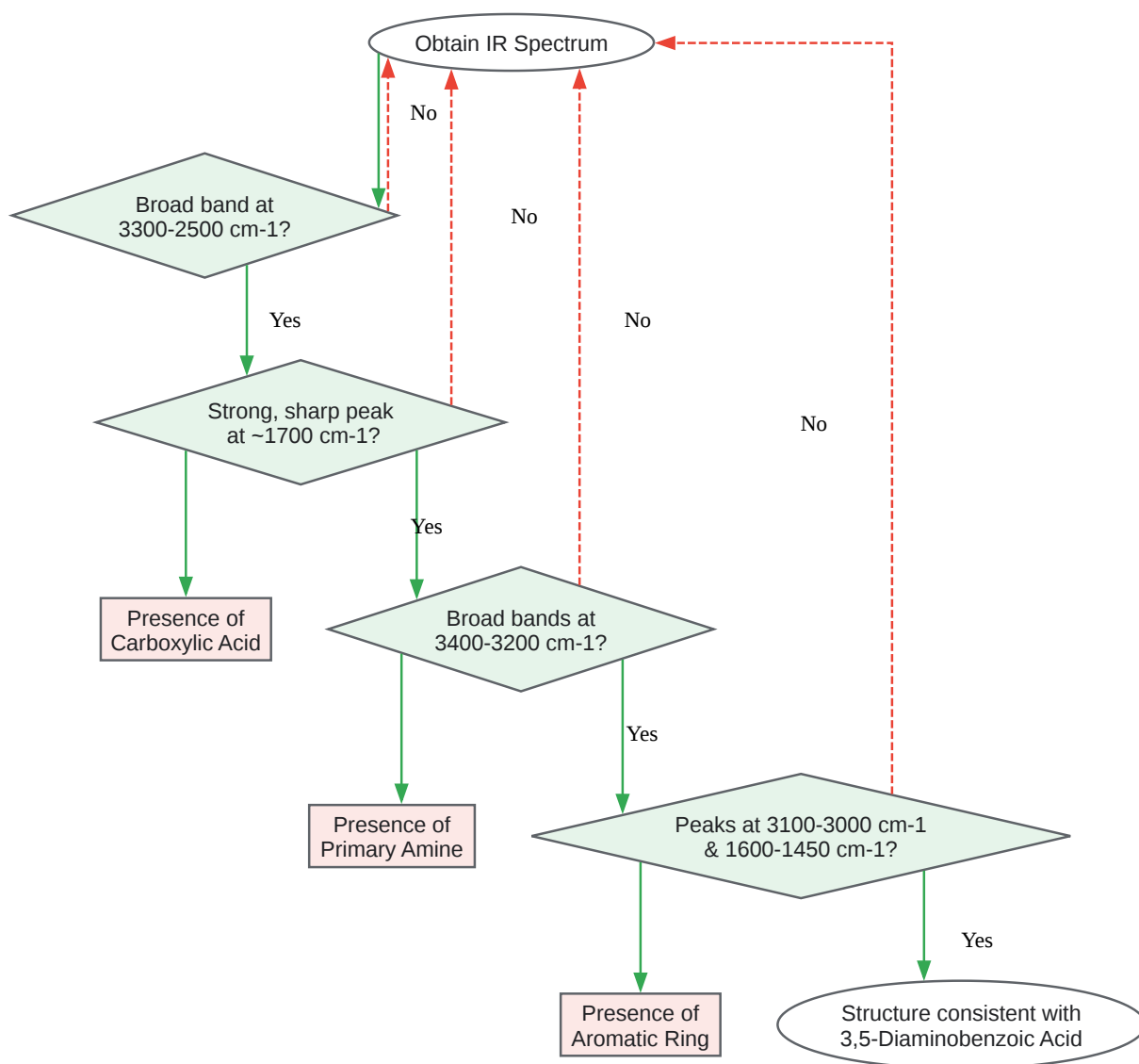
- Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

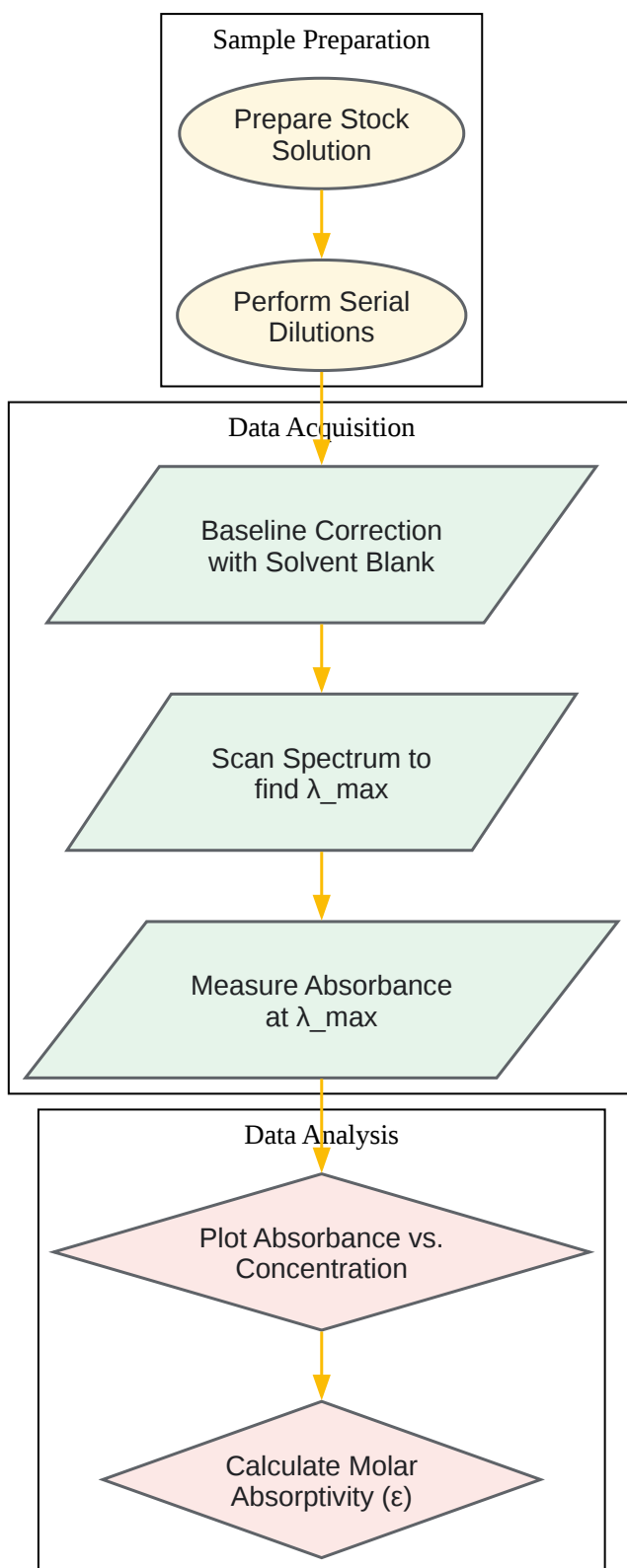
### 1.2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm for <sup>1</sup>H NMR and  $\delta \approx 39.52$  ppm for <sup>13</sup>C NMR).
- Integration and Peak Picking: Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both <sup>1</sup>H and <sup>13</sup>C spectra.

## Visualization: NMR Analysis Workflow







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## References

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- 2. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) <sup>13</sup>C NMR [m.chemicalbook.com]
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